2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one
Overview
Description
2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one (ANPP) is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. ANPP is a pyrido[2,3-d]pyrimidine derivative that is commonly used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism Of Action
The mechanism of action of 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one is not well understood. However, studies have shown that 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one can inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase. These enzymes are essential for DNA synthesis and cell proliferation, making 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one a potential anticancer agent.
Biochemical And Physiological Effects
2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one can induce apoptosis in cancer cells, inhibit the growth of certain viruses, and reduce inflammation. 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one is a versatile compound that can be easily synthesized and modified to produce a wide range of derivatives. Its low toxicity and high solubility make it an ideal candidate for use in biological applications. However, 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one is highly reactive and can be difficult to handle in the laboratory. It is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are many potential future directions for 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one research. One area of interest is the development of 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one-based antiviral agents, which have shown promising activity against a variety of viruses. Another area of interest is the development of 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one-based fluorescent dyes, which could be used for biological imaging applications. Additionally, 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one derivatives could be developed as novel anticancer agents, with improved efficacy and reduced toxicity compared to existing therapies.
Synthesis Methods
The synthesis of 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one involves the reaction of 2-amino-4,6-dichloropyrimidine with 3-nitro-4-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction yields 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one as a yellow crystalline solid with a melting point of 262-264°C. The purity of 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one has been extensively used as an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents. It has also been used as a precursor in the synthesis of fluorescent dyes, which are widely used in biological imaging applications. Additionally, 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one has been used as a reagent in the synthesis of nucleoside analogs, which have shown promising activity against viral infections.
properties
IUPAC Name |
2-amino-6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O3/c8-7-10-5-4(6(13)11-7)1-3(2-9-5)12(14)15/h1-2H,(H3,8,9,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWYTIWVBSPYAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=N2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318954 | |
Record name | 2-Amino-6-nitropyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one | |
CAS RN |
40769-83-3 | |
Record name | NSC338185 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-nitropyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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